5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride
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Overview
Description
5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl is a novel thienopyridine prodrug. It is known for its potent antiplatelet activity, which makes it a valuable compound in the prevention of thrombotic cardiovascular events. This compound is a hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production time .
Chemical Reactions Analysis
Types of Reactions
5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common in modifying the compound’s structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives that retain or enhance the compound’s biological activity .
Scientific Research Applications
5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl has several scientific research applications:
Chemistry: Used as a model compound for studying thienopyridine derivatives and their reactivity.
Biology: Investigated for its effects on platelet aggregation and cardiovascular health.
Medicine: Developed as an antiplatelet agent for preventing thrombotic events in patients with cardiovascular diseases.
Industry: Utilized in the pharmaceutical industry for the development of new antithrombotic drugs
Mechanism of Action
The compound exerts its effects by inhibiting platelet aggregation. It is metabolized in the body to its active form, which binds irreversibly to the P2Y12 receptor on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticlopidine: An older thienopyridine with antiplatelet properties.
Prasugrel: A third-generation thienopyridine with enhanced potency and faster onset of action compared to clopidogrel
Uniqueness
5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl is unique due to its specific chemical structure, which provides a balance between potency, safety, and pharmacokinetic properties. Its rapid conversion to the active metabolite and strong binding affinity to the P2Y12 receptor make it a valuable addition to the class of antiplatelet agents .
Properties
Molecular Formula |
C18H19ClFNO2S |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C18H18FNO2S.ClH/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15;/h1-4,9,11,15,17H,5-8,10H2;1H |
InChI Key |
GNCJDUATSSIGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3.Cl |
Origin of Product |
United States |
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